Cetirizine (D4 dihydrochloride)
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Overview
Description
Cetirizine (D4 dihydrochloride) is a second-generation antihistamine used primarily to treat allergic rhinitis, dermatitis, and urticaria. It is known for its effectiveness in alleviating symptoms such as sneezing, itching, and runny nose by blocking histamine H1 receptors . Cetirizine (D4 dihydrochloride) is a deuterated form of cetirizine, which means it contains deuterium atoms, a stable isotope of hydrogen, making it useful in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cetirizine (D4 dihydrochloride) involves several steps, starting from the basic building blocks. The process typically includes the following steps:
Formation of the Piperazine Ring: The synthesis begins with the formation of the piperazine ring, which is a crucial component of cetirizine. This is achieved through the reaction of ethylenediamine with a suitable dihaloalkane under controlled conditions.
Substitution Reaction: The piperazine ring is then subjected to a substitution reaction with 4-chlorobenzhydryl chloride to form the intermediate compound.
Esterification: The intermediate compound undergoes esterification with ethyl chloroacetate to form the ester derivative.
Hydrolysis and Deuteration: The ester derivative is hydrolyzed to form the carboxylic acid, which is then subjected to deuteration to replace hydrogen atoms with deuterium atoms.
Formation of Dihydrochloride Salt: Finally, the deuterated carboxylic acid is reacted with hydrochloric acid to form cetirizine (D4 dihydrochloride).
Industrial Production Methods
Industrial production of cetirizine (D4 dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cetirizine (D4 dihydrochloride) undergoes various chemical reactions, including:
Oxidation: Cetirizine can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in cetirizine.
Substitution: Substitution reactions are common, especially in the modification of the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Cetirizine (D4 dihydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used in pharmacokinetic studies to track the metabolism and distribution of cetirizine in the body.
Drug Development: It is used in the development of new antihistamine drugs with improved efficacy and reduced side effects.
Biological Research: Cetirizine (D4 dihydrochloride) is used to study the effects of histamine on various biological systems and to develop new treatments for allergic conditions.
Analytical Chemistry: It is used as a standard in analytical chemistry for the quantification and detection of cetirizine in pharmaceutical formulations and biological samples.
Mechanism of Action
Cetirizine (D4 dihydrochloride) exerts its effects by selectively inhibiting peripheral H1 receptors, which are responsible for mediating the effects of histamine. By blocking these receptors, cetirizine prevents histamine from binding and causing allergic symptoms such as itching, swelling, and vasodilation. The deuterated form of cetirizine has similar pharmacological properties but with improved stability and reduced metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
Cetirizine Hydrochloride: The non-deuterated form of cetirizine, commonly used in allergy medications.
Levocetirizine: An enantiomer of cetirizine with similar antihistamine properties but higher affinity for H1 receptors.
Fexofenadine: Another second-generation antihistamine with similar uses but different chemical structure.
Uniqueness
Cetirizine (D4 dihydrochloride) is unique due to the presence of deuterium atoms, which enhance its stability and reduce its metabolic degradation. This makes it particularly useful in pharmacokinetic studies and drug development .
Properties
Molecular Formula |
C21H27Cl3N2O3 |
---|---|
Molecular Weight |
465.8 g/mol |
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid;dihydrochloride |
InChI |
InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/i14D2,15D2;; |
InChI Key |
PGLIUCLTXOYQMV-YOCDACDASA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCC(=O)O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Origin of Product |
United States |
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